Sulfidefluor-7 AM Sulfidefluor-7 AM SF7-AM is a cell-trappable fluorogenic probe for the detection of hydrogen sulfide (H2S). Following entry into cells, cleavage of the acetoxymethyl ester groups by intracellular esterases results in an anionic charge, trapping the probe inside the cells. Reaction of the azide moieties with H2S in buffers or live cells leads to generation of carboxamide rhodamine 110, which displays excitation/emission maxima of 498/526 nm, respectively.
Sulfidefluor-7 AM is a novel hydrogen sulphide (H2S) fluorescent probe.
Brand Name: Vulcanchem
CAS No.: 1416872-50-8
VCID: VC0544142
InChI: InChI=1S/C31H23N7O12/c1-16(39)45-14-47-27(41)12-38(13-28(42)48-15-46-17(2)40)29(43)18-3-6-22-21(9-18)30(44)50-31(22)23-7-4-19(34-36-32)10-25(23)49-26-11-20(35-37-33)5-8-24(26)31/h3-11H,12-15H2,1-2H3
SMILES: CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O
Molecular Formula: C31H23N7O12
Molecular Weight: 685.6 g/mol

Sulfidefluor-7 AM

CAS No.: 1416872-50-8

Cat. No.: VC0544142

Molecular Formula: C31H23N7O12

Molecular Weight: 685.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfidefluor-7 AM - 1416872-50-8

Specification

Description SF7-AM is a cell-trappable fluorogenic probe for the detection of hydrogen sulfide (H2S). Following entry into cells, cleavage of the acetoxymethyl ester groups by intracellular esterases results in an anionic charge, trapping the probe inside the cells. Reaction of the azide moieties with H2S in buffers or live cells leads to generation of carboxamide rhodamine 110, which displays excitation/emission maxima of 498/526 nm, respectively.
Sulfidefluor-7 AM is a novel hydrogen sulphide (H2S) fluorescent probe.
CAS No. 1416872-50-8
Molecular Formula C31H23N7O12
Molecular Weight 685.6 g/mol
IUPAC Name acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(3',6'-diazido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetate
Standard InChI InChI=1S/C31H23N7O12/c1-16(39)45-14-47-27(41)12-38(13-28(42)48-15-46-17(2)40)29(43)18-3-6-22-21(9-18)30(44)50-31(22)23-7-4-19(34-36-32)10-25(23)49-26-11-20(35-37-33)5-8-24(26)31/h3-11H,12-15H2,1-2H3
Standard InChI Key QIAZHSBWGCYJGQ-UHFFFAOYSA-N
SMILES CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O
Canonical SMILES CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O
Appearance Solid powder

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